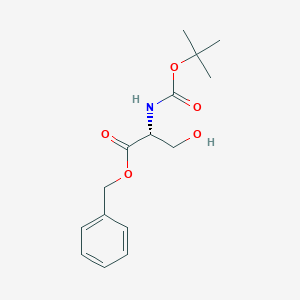

Boc-D-Ser-OBzl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQADRZHPZVQGCW-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513810 | |

| Record name | Benzyl N-(tert-butoxycarbonyl)-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141527-78-8 | |

| Record name | Benzyl N-(tert-butoxycarbonyl)-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-D-Ser-OBzl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boc-D-Ser-OBzl chemical properties and structure

An In-depth Technical Guide to N-α-Boc-D-serine Benzyl Ester (Boc-D-Ser-OBzl): Properties, Synthesis, and Applications

Introduction

N-α-tert-butyloxycarbonyl-D-serine benzyl ester, commonly abbreviated as this compound, is a cornerstone chiral building block in modern organic synthesis. Its utility stems from a strategically designed architecture: a D-serine core, which provides a specific stereochemical configuration, flanked by two distinct and orthogonally removable protecting groups. The amino group is shielded by the acid-labile tert-butyloxycarbonyl (Boc) group, while the carboxylic acid is protected as a benzyl (Bzl) ester, which is readily cleaved by catalytic hydrogenolysis.[1][] This elegant arrangement allows for selective deprotection and subsequent modification at either end of the molecule without disturbing the other, a critical requirement for the stepwise construction of complex molecules like peptides and pharmaceutical intermediates.[1][3]

This guide, intended for researchers and drug development professionals, provides a Senior Application Scientist's perspective on the core properties, synthesis, and reactivity of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all technical claims in authoritative sources.

Molecular Structure and Physicochemical Properties

The functionality of this compound is intrinsically linked to its three-dimensional structure. The molecule possesses a single stereocenter at the alpha-carbon (Cα) with the (R)-configuration, characteristic of D-amino acids. The key functional moieties are:

-

N-α-Boc Group: A bulky carbamate that sterically hinders the nucleophilic amine, preventing unwanted side reactions. Its lability under mild acidic conditions is its primary synthetic advantage.[4]

-

C-Terminal Benzyl Ester: This group renders the carboxylic acid unreactive towards nucleophiles and coupling reagents. It is stable to the acidic and basic conditions often employed in synthesis but can be selectively removed via hydrogenation.[]

-

Free Side-Chain Hydroxyl: The primary alcohol on the serine side chain remains unprotected. This is a critical design feature, leaving a reactive handle available for further functionalization, such as phosphorylation, glycosylation, or etherification, if desired in a synthetic sequence.

Caption: Key functional moieties of the this compound molecule.

The physical and chemical properties of this compound are summarized below, reflecting its nature as a protected amino acid derivative.

| Property | Value | Reference(s) |

| Synonyms | Boc-D-serine benzyl ester, Boc-D-β-hydroxyalanine benzyl ester | [1] |

| CAS Number | 141527-78-8 | [1][5] |

| Molecular Formula | C₁₅H₂₁NO₅ | [1][6] |

| Molecular Weight | 295.34 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 66-70 °C | [1] |

| Purity | ≥99% (HPLC) | [1] |

| Optical Rotation | [α]D²⁰ = +15 ± 2° (c=1 in EtOH) | [1] |

| Storage | 0-8 °C, protect from moisture | [1] |

The presence of the bulky, non-polar Boc and benzyl groups generally imparts good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF), which is advantageous for solution-phase reactions.[1]

Spectroscopic Characterization

While specific spectra for this exact compound require acquisition, its structure allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.

-

δ ~5.20 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl ester.

-

δ ~5.50 ppm (d, 1H): N-H proton of the Boc-carbamate.

-

δ ~4.40 ppm (m, 1H): Alpha-proton (α-CH) of the serine backbone.

-

δ ~3.90 ppm (m, 2H): Beta-protons (β-CH₂) of the serine backbone.

-

δ ~2.50 ppm (br s, 1H): Hydroxyl proton (-OH) of the side chain.

-

δ ~1.45 ppm (s, 9H): Nine equivalent protons of the tert-butyl group.

-

-

FT-IR (KBr, cm⁻¹):

-

~3400 (broad): O-H stretch of the alcohol.

-

~3350 (sharp): N-H stretch of the carbamate.

-

~3050, 3030: Aromatic C-H stretches.

-

~2980, 2930: Aliphatic C-H stretches.

-

~1745: C=O stretch of the benzyl ester.

-

~1695: C=O stretch of the Boc-carbamate.

-

~1500, 1455: Aromatic C=C stretches.

-

-

Mass Spectrometry (ESI+):

-

m/z 296.15 [M+H]⁺: Protonated molecular ion.

-

m/z 318.13 [M+Na]⁺: Sodium adduct.

-

Key Fragments: Loss of the Boc group (m/z 196.09, [M-Boc+H]⁺) or isobutylene from the Boc group (m/z 240.10, [M-C₄H₈+H]⁺) are expected under MS conditions.

-

Synthesis and Purification Workflow

The logical and most field-proven synthesis of this compound begins with the commercially available chiral precursor, D-serine. The synthetic strategy hinges on a two-step sequence: first, protection of the highly nucleophilic amino group, followed by esterification of the carboxylic acid. This order is critical to prevent undesired side reactions, such as self-condensation or benzylation of the amino group.

Caption: Standard two-step synthesis of this compound from D-serine.

Experimental Protocol: Synthesis

Step 1: N-α-Boc Protection of D-Serine

This procedure leverages di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group source. The reaction is run in a biphasic system with a mild base to deprotonate the amino group, enhancing its nucleophilicity for attack on the Boc anhydride.[7]

-

Dissolution: Dissolve D-serine (1.0 eq) in a 1:2 mixture of 1N sodium hydroxide and dioxane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1N potassium bisulfate.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-D-serine as a viscous oil or foam, which is typically used in the next step without further purification.

Step 2: Benzyl Esterification of N-Boc-D-Serine

This step utilizes benzyl bromide as the alkylating agent and a mild, non-nucleophilic base like cesium carbonate to deprotonate the carboxylic acid, minimizing the risk of racemization.[8]

-

Setup: Dissolve the crude N-Boc-D-serine (1.0 eq) from the previous step in anhydrous dimethylformamide (DMF).

-

Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir for 20 minutes at room temperature.

-

Alkylation: Add benzyl bromide (1.2 eq) dropwise. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

-

Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water and brine to remove DMF and salts.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white solid.

Chemical Reactivity and Orthogonal Deprotection

The synthetic power of this compound lies in the orthogonal nature of its protecting groups. The Boc group can be removed under acidic conditions that leave the benzyl ester intact, while the benzyl ester can be cleaved by hydrogenation under neutral conditions that do not affect the Boc group. This differential reactivity is fundamental to its application in stepwise synthesis.[][3]

Caption: Orthogonal deprotection strategies for this compound.

Experimental Protocol: Deprotection

Protocol 1: Selective Boc Group Removal (Amine Deprotection)

This protocol uses trifluoroacetic acid (TFA), a strong acid that efficiently cleaves the Boc group via an E1-like mechanism, generating a stable tert-butyl cation.[4]

-

Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C.

-

Acid Addition: Add a solution of 25-50% TFA in DCM (v/v) dropwise.

-

Reaction: Stir the reaction at 0 °C to room temperature for 1-2 hours. Monitor by TLC.

-

Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can aid in removing residual TFA.

-

Isolation: The resulting product, H-D-Ser-OBzl, is typically obtained as a TFA salt and can be used directly or neutralized with a mild base (e.g., diisopropylethylamine or saturated NaHCO₃ solution followed by extraction) to yield the free amine.

Protocol 2: Selective Benzyl Ester Cleavage (Carboxyl Deprotection)

This method employs catalytic hydrogenation to cleave the C-O bond of the benzyl ester, releasing the free carboxylic acid and toluene as a byproduct.[9]

-

Catalyst Suspension: To a flask containing a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight). Caution: Pd/C is flammable when dry and may ignite solvents in the presence of air. Handle with care.

-

Hydrogenation: Seal the flask, purge with nitrogen or argon, and then introduce hydrogen gas (H₂), typically via a balloon or a hydrogenation apparatus, to maintain a positive pressure.

-

Reaction: Stir the suspension vigorously at room temperature for 2-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Filtration: Carefully purge the flask with nitrogen, then filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield Boc-D-Ser-OH as the final product.

Applications in Research and Development

This compound is a high-value intermediate with broad applications in fields requiring precise molecular construction.

-

Peptide Synthesis: As a D-amino acid derivative, it is used to synthesize peptides with enhanced stability against enzymatic degradation. D-amino acids can induce specific secondary structures (e.g., turns) or act as receptor antagonists. In the classic Boc/Bzl strategy for solid-phase peptide synthesis (SPPS), related building blocks are essential.[1][3]

-

Drug Development: The compound serves as a versatile chiral synthon. The D-serine scaffold is present in numerous biologically active molecules. This building block provides a ready-made fragment with defined stereochemistry and orthogonal handles, accelerating the synthesis of complex drug candidates.[1]

-

Neuroscience Research: D-serine is a co-agonist at NMDA receptors in the central nervous system. This compound is a key starting material for synthesizing novel D-serine analogs and derivatives to probe neurotransmission pathways and develop potential therapeutics for neurological disorders.[1]

Conclusion

N-α-Boc-D-serine benzyl ester is more than a simple protected amino acid; it is a sophisticated tool for chemical synthesis. Its value is derived from the deliberate combination of a specific stereoisomer with a pair of robust, yet selectively removable, protecting groups. Understanding the causality behind its synthesis and the distinct mechanisms of its deprotection empowers researchers to employ it effectively in the construction of complex and biologically significant molecules. The protocols and data presented herein provide a validated framework for the confident application of this versatile building block in demanding research and development environments.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7018792, Boc-Ser-OBzl. Retrieved from [Link]

- Garner, P., & Park, J. M. (1992). (4R,5S)-4-Methyl-5-phenyl-3-(N-propoxycarbonyl-L-valyl)-2-oxazolidinone. Organic Syntheses, 70, 18.

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-D-Ser(Bzl)-OH [47173-80-8]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

- Google Patents. (n.d.). US8759582B2 - Process for the preparation of lacosamide.

-

Millennium Specialty Chemicals. (n.d.). Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D. Retrieved from [Link]

-

Flexbio System. (n.d.). Boc-D-Ser(Fmoc-D-Leu)-OBzl. Retrieved from [Link]

-

Pelliccia, M. A., et al. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C15H21NO5). Retrieved from [Link]

-

ABRF. (n.d.). Biomolecular Delta Mass. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1]. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. This compound | 141527-78-8 [chemicalbook.com]

- 6. Boc-Ser-OBzl | C15H21NO5 | CID 7018792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. peptide.com [peptide.com]

A Technical Guide to Boc-D-Ser-OBzl (CAS 141527-78-8): A Cornerstone in Modern Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Amino Acids in Pharmaceutical Development

In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics with vast potential. Their synthesis, a meticulous process of sequential amino acid coupling, hinges on the strategic use of protecting groups to prevent undesirable side reactions and ensure the fidelity of the final peptide sequence.[1][2] Among the arsenal of protected amino acids available to the synthetic chemist, Boc-D-Ser-OBzl (N-α-tert-Butoxycarbonyl-D-serine benzyl ester) stands out as a pivotal building block. Its unique stereochemistry and the orthogonal nature of its protecting groups make it an indispensable tool in the construction of complex peptides, particularly those with enhanced biological stability or specific conformational requirements.[3][4]

This technical guide offers an in-depth exploration of this compound, moving beyond a simple datasheet to provide a Senior Application Scientist’s perspective on its synthesis, characterization, and strategic application. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their pursuit of novel peptide-based therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 141527-78-8 | [3] |

| Molecular Formula | C₁₅H₂₁NO₅ | [3] |

| Molecular Weight | 295.34 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 66-70 °C | [3] |

| Optical Rotation | [α]D²⁰ = +15 ± 2º (c=1 in EtOH) | [3] |

| Purity (HPLC) | ≥ 95-99% | [3][5] |

| Solubility | Soluble in organic solvents such as dichloromethane and dimethylformamide; less soluble in water.[6] |

Storage and Stability:

Proper storage is critical to maintain the integrity of this compound. It should be stored at 0-8 °C.[3] Lyophilized peptides and their derivatives are stable at room temperature for short periods but for long-term storage (longer than 4 weeks), it is recommended to store them at < -20 °C or -80 °C.[7]

The Chemistry of Protection: A Tale of Two Groups

The utility of this compound lies in its dual protection scheme. The tert-Butoxycarbonyl (Boc) group temporarily shields the α-amino group, while the Benzyl (Bzl) ester protects the C-terminal carboxylic acid. This "quasi-orthogonal" protection strategy is a cornerstone of the classic Boc/Bzl solid-phase peptide synthesis (SPPS) pioneered by Merrifield.[1][4][8]

-

The Boc Group (Temporary Protection): The acid-labile Boc group is readily removed under mild acidic conditions, typically with 20% to 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][9] This selective deprotection exposes the α-amino group for the subsequent coupling reaction. The Boc group's stability to basic and nucleophilic conditions is a key advantage.[4]

-

The Benzyl Ester (Semi-Permanent Protection): The benzyl ester provides robust protection for the carboxylic acid functionality throughout the peptide chain elongation process. It is stable to the repetitive TFA treatments used for Boc group removal.[10] Final cleavage of the benzyl ester, along with most side-chain protecting groups, is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][11][12]

Caption: Workflow of Boc/Bzl Solid-Phase Peptide Synthesis.

Synthesis and Purification: A Practical Approach

While commercially available, understanding the synthesis of this compound provides valuable insight into potential impurities and quality control. A common synthetic route involves a two-step process:

-

Boc Protection of D-Serine: D-serine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield N-Boc-D-serine.[13]

-

Benzylation of N-Boc-D-Serine: The carboxylic acid of N-Boc-D-serine is then esterified using benzyl bromide or benzyl alcohol under acidic conditions to afford the final product.

Experimental Protocol: Benzylation of N-Boc-D-Serine

This protocol outlines a general procedure for the benzylation step.

-

Dissolution: Dissolve N-Boc-D-serine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Base Addition: Add a base like potassium carbonate (1.1 equivalents) to the solution and stir.

-

Benzylation: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Purification and Quality Control:

High-purity this compound is crucial for successful peptide synthesis. The primary methods for assessing purity are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

Table 2: Analytical Characterization Techniques

| Technique | Purpose | Key Observations |

| Reversed-Phase HPLC | Chemical Purity Assessment | A single major peak indicates high purity. Retention time is characteristic of the compound.[14] |

| ¹H NMR | Structural Confirmation and Identification | Characteristic chemical shifts and coupling constants confirm the presence of the Boc, benzyl, and serine moieties.[14] |

| Mass Spectrometry (MS) | Molecular Weight Verification | The observed molecular ion peak should correspond to the calculated molecular weight of this compound. |

Applications in Peptide Synthesis and Drug Discovery

This compound is a versatile reagent with broad applications in both solid-phase and solution-phase peptide synthesis.[3][15]

Solid-Phase Peptide Synthesis (SPPS):

In SPPS, this compound is a key building block for introducing D-serine residues into a growing peptide chain attached to a solid support.[10] The Boc/Bzl strategy, while considered a more traditional approach compared to the Fmoc/tBu strategy, offers distinct advantages for the synthesis of long or complex peptides.[4]

Caption: A single cycle in Boc-based Solid-Phase Peptide Synthesis.

Solution-Phase Peptide Synthesis (LPPS):

For the synthesis of shorter peptides or peptide fragments, LPPS can be a viable alternative. This compound is readily employed in LPPS, often utilizing coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[16]

Role in Drug Discovery:

The incorporation of D-amino acids, such as D-serine, into peptide therapeutics is a well-established strategy to enhance their metabolic stability and in vivo half-life by reducing their susceptibility to proteolytic degradation.[3] D-serine itself is a neuromodulator, making this compound a valuable precursor for the synthesis of neuroactive peptides and peptidomimetics.[3] Furthermore, its use extends to the synthesis of antifungal agents and other complex bioactive molecules.[5][17] The ability to create novel peptides with improved pharmacokinetic profiles is a significant driver for the use of this compound in modern drug discovery programs.[18][19]

Deprotection Strategies: The Final Unveiling

The final step in peptide synthesis is the global deprotection of the peptide and its cleavage from the solid support. In the Boc/Bzl strategy, this is typically a one-pot reaction using a strong acid.

Experimental Protocol: HF Cleavage

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant fume hood and apparatus by trained personnel.

-

Preparation: The dried peptide-resin is placed in the reaction vessel of the HF apparatus.

-

Scavenger Addition: A scavenger cocktail (e.g., anisole, p-cresol, or thioanisole) is added to trap the reactive carbocations generated during deprotection, thereby preventing side reactions.[20]

-

HF Distillation: Anhydrous HF is distilled into the cooled reaction vessel.

-

Cleavage Reaction: The reaction is stirred at 0°C for a specified time (typically 1-2 hours).

-

HF Removal: The HF is removed by a stream of nitrogen gas.

-

Peptide Precipitation and Washing: The crude peptide is precipitated with cold diethyl ether and washed to remove scavengers and other byproducts.

-

Purification: The cleaved peptide is then purified by preparative reversed-phase HPLC.

Alternative Cleavage Reagents:

For laboratories not equipped for HF cleavage, TFMSA and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are viable alternatives, although they are also highly corrosive.[21]

Conclusion: An Enduring Legacy in Peptide Chemistry

This compound, with its well-defined properties and strategic dual-protection scheme, remains a cornerstone of modern peptide synthesis. Its application facilitates the creation of novel peptide-based drugs with enhanced stability and therapeutic potential.[3] This guide has provided a comprehensive overview, from its fundamental chemistry to practical experimental considerations, to empower researchers and drug development professionals in harnessing the full potential of this invaluable synthetic building block.

References

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-Ser-OBzl. PubChem Compound Database. Retrieved from [Link]

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

aapptec. (n.d.). Boc-D-Ser(Bzl)-OH [47173-80-8]. Retrieved from [Link]

-

aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Sung, H., et al. (2017). Drug discovery and development: Role of basic biological research. Journal of Clinical and Translational Science, 1(2), 90-98. Retrieved from [Link]

-

Coin, I., et al. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(18), 6291-6323. Retrieved from [Link]

-

Garner, P., & Park, J. M. (1993). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, 70, 18. Retrieved from [Link]

-

Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action. Retrieved from [Link]

-

Khadse, S. C., & Lovett, J. E. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 1180, 3-13. Retrieved from [Link]

-

Sforca, M. L., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research, 40(12), 2969-2981. Retrieved from [Link]

-

LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

Sunresin Life Sciences. (n.d.). Peptide Synthesis by Boc Strategy. Retrieved from [Link]

-

sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from [Link]

-

Lu, H., & Tonge, P. J. (2010). Drug–Target Kinetics in Drug Discovery. ACS Chemical Biology, 5(2), 133-140. Retrieved from [Link]

-

Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]

- Hudson, D. (2006). Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support. Google Patents.

-

Moharram, H., et al. (2020). NMR Characterization of Lignans. Molecules, 25(18), 4238. Retrieved from [Link]

-

Che-Al-Adli, A. H., et al. (2025). 1H-NMR metabolomics and molecular networking reveal relationship between metabolite profiling and antioxidant activity of Malaysian stingless bee honey. Malaysian Journal of Analytical Sciences, 29(1), 1-15. Retrieved from [Link]

-

D'Andrea, P., et al. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 47(10), 2243-2249. Retrieved from [Link]

-

aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

aapptec. (n.d.). Boc-D-Ser(Bzl)-OH [47173-80-8]. Retrieved from [Link]

-

Lall, N., et al. (2020). H-NMR Metabolomics and LC-MS Analysis to Determine Seasonal Variation in a Cosmeceutical Plant Leucosidea sericea. Molecules, 25(11), 2568. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. scbt.com [scbt.com]

- 6. CAS 59524-02-6: Boc-Ser-OBzl | CymitQuimica [cymitquimica.com]

- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 8. peptide.com [peptide.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. This compound | 141527-78-8 [chemicalbook.com]

- 18. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. crestonepharma.com [crestonepharma.com]

- 20. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 21. Boc Resin Cleavage Protocol [sigmaaldrich.com]

An In-depth Technical Guide to Boc-D-Ser-OBzl: A Cornerstone in Modern Peptide Synthesis

Introduction: The Strategic Importance of Boc-D-Ser-OBzl in Peptide and Drug Development

In the intricate landscape of peptide synthesis and drug discovery, the strategic use of protected amino acids is paramount to achieving desired molecular architectures and biological functions. Among these critical building blocks, N-α-(tert-Butoxycarbonyl)-D-serine benzyl ester (this compound) emerges as a compound of significant interest. Its unique configuration, featuring a D-enantiomer of serine and orthogonal protecting groups for both the amine and carboxylic acid functionalities, offers researchers and drug developers a versatile tool for the synthesis of complex peptides and peptidomimetics.

The incorporation of D-amino acids, such as D-serine, can profoundly influence the biological activity and metabolic stability of peptides. For instance, the presence of a D-amino acid can stabilize specific molecular conformations, potentially enhancing the peptide's binding affinity to its target. Furthermore, peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, a crucial attribute for the development of effective therapeutics.

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis and application in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their synthetic endeavors.

Physicochemical and Structural Characteristics

This compound is a white to off-white crystalline powder, a derivative of the non-proteinogenic amino acid D-serine. The tert-butoxycarbonyl (Boc) group on the α-amine and the benzyl (Bzl) ester on the carboxylic acid provide temporary protection, allowing for the sequential and controlled formation of peptide bonds.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₁NO₅ | [1][2] |

| Molecular Weight | 295.33 g/mol | [1] |

| CAS Number | 141527-78-8 | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 66-70 °C | [2] |

| Optical Rotation | [α]D²⁰ = +15 ± 2º (c=1 in EtOH) | [2] |

| Solubility | Soluble in organic solvents such as methanol and ethanol; sparingly soluble in water. | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from D-serine: N-protection followed by esterification. A reliable method for the benzylation of the related N-Boc-L-serine has been described and can be adapted for the D-enantiomer.[4]

Part 1: Synthesis of N-Boc-D-serine

A common method for the N-protection of D-serine involves its reaction with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[5]

Materials:

-

D-Serine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a solution of D-serine in 1N sodium hydroxide and cool in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in dioxane to the D-serine solution.

-

Stir the two-phase mixture at a low temperature for approximately 30 minutes, then allow it to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Perform a standard aqueous workup, including extraction with ethyl acetate and washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine.

Part 2: Benzylation of N-Boc-D-serine to Yield this compound

This protocol is adapted from the Williamson ether synthesis for the benzylation of N-Boc-L-serine.[4]

Materials:

-

N-Boc-D-serine

-

Sodium hydride (NaH)

-

Benzyl bromide (BnBr)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Water

Procedure:

-

Dissolve N-Boc-D-serine in anhydrous DMF and cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for a period to ensure the formation of the alkoxide.

-

Cool the mixture back to 0 °C and add benzyl bromide dropwise.

-

Stir the reaction mixture for several hours at room temperature, monitoring for completion by TLC.

-

Quench the reaction by the careful addition of water.

-

Remove the solvent under vacuum.

-

Dissolve the residue in water and extract with diethyl ether.

-

Wash the combined organic layers, dry over a suitable drying agent, and concentrate to yield the crude product, which can be further purified by chromatography.

Analytical Characterization: A Self-Validating System

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the diastereotopic protons of the serine backbone, the benzylic protons (a singlet around 5.2 ppm), and the aromatic protons of the benzyl group (a multiplet around 7.3 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary and methyl carbons of the Boc group, the carbons of the serine backbone, the benzylic carbon, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the carbamate and the ester, and the aromatic C-H stretches of the benzyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (or a peak corresponding to [M+H]⁺ or [M+Na]⁺) consistent with the molecular weight of 295.33 g/mol .

Application in Solid-Phase Peptide Synthesis (SPPS): A Detailed Workflow

This compound is a key reagent in the Boc/Bzl strategy of SPPS.[7] This approach utilizes acid-labile protecting groups. The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the benzyl ester and other side-chain protecting groups are cleaved with a stronger acid, such as hydrofluoric acid (HF), at the end of the synthesis.[8][9]

The following is a detailed workflow for the incorporation of a this compound residue into a growing peptide chain on a solid support, such as a Merrifield resin.[10]

Experimental Protocol: Coupling of this compound in SPPS

-

Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM).

-

Boc Deprotection:

-

Treat the resin with a 50% solution of TFA in DCM for approximately 5 minutes (pre-wash).

-

Remove the solution and treat with fresh 50% TFA/DCM for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM and then with isopropanol (IPA).

-

-

Neutralization:

-

Treat the resin with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM, to neutralize the ammonium trifluoroacetate salt and generate the free amine.

-

Wash the resin with DCM.

-

-

Coupling:

-

Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in a suitable solvent like DMF or NMP.

-

Add an activator base (e.g., DIEA) to the solution to pre-activate the carboxylic acid.

-

Add the activated this compound solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Sources

- 1. Boc-D-serine benzyl ester | C15H21NO5 | CID 12953535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. ingredientsnetwork.com [ingredientsnetwork.com]

- 4. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]

- 6. (R)-2-tert-butoxycarbonylamino-3-hydroxy propionic acid | C8H15NO5 | CID 637603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. peptide.com [peptide.com]

- 9. Overview of Custom Peptide Synthesis [peptide2.com]

- 10. chempep.com [chempep.com]

A Comprehensive Technical Guide to the Solubility of Boc-D-Ser-OBzl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis Landscape with Boc-D-Ser-OBzl

In the intricate world of peptide synthesis and drug development, the selection of appropriate solvents and a deep understanding of the solubility of protected amino acids are paramount to success. N-α-tert-butyloxycarbonyl-D-serine benzyl ester (this compound) is a crucial building block, frequently employed in the synthesis of complex peptides and pharmaceutical intermediates. Its unique structural features, comprising a lipophilic Boc protecting group and a benzyl ester, dictate its behavior in various reaction media. This guide, designed for the discerning researcher, provides an in-depth exploration of the solubility characteristics of this compound, moving beyond simple empirical observations to elucidate the underlying physicochemical principles. By understanding the "why" behind its solubility, scientists can make more informed decisions, leading to optimized reaction conditions, improved yields, and enhanced purity of their target molecules.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for predicting and explaining its solubility.

| Property | Value | Reference |

| Chemical Name | N-α-tert-butyloxycarbonyl-D-serine benzyl ester | |

| Synonyms | This compound, Boc-D-β-hydroxyalanine benzyl ester | [1] |

| CAS Number | 141527-78-8 | [1] |

| Molecular Formula | C₁₅H₂₁NO₅ | [1] |

| Molecular Weight | 295.33 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 66-70 °C | [1] |

| Optical Rotation | [α]D²⁰ = +15 ± 2º (c=1 in EtOH) | [1] |

The Molecular Architecture: A Prelude to Solubility

The solubility of this compound is a direct consequence of its molecular structure. The interplay between its polar and non-polar regions governs its interactions with different solvent molecules.

Caption: Key molecular features of this compound governing its solubility.

The bulky and non-polar tert-butyl group of the Boc protecting group, along with the aromatic benzyl ester, imparts a significant lipophilic character to the molecule. This structural feature is the primary driver for its solubility in non-polar and moderately polar aprotic solvents. Conversely, the core D-serine backbone contains a free hydroxyl group and an amide linkage, which are capable of participating in hydrogen bonding. These polar functionalities are crucial for its solubility in polar protic and aprotic solvents.

Quantitative Solubility of this compound: An Illustrative Guide

While precise, universally applicable quantitative solubility data for this compound is not extensively published and can be influenced by factors such as purity and experimental conditions, the following table provides an illustrative guide based on the general solubility trends of similarly protected amino acids and qualitative descriptions from technical data sheets. This data should be considered a starting point for solvent selection, and experimental verification is strongly recommended.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL at 25°C) | Notes |

| Dichloromethane (DCM) | Chlorinated | > 20 | Excellent solubility is expected due to the non-polar nature of DCM and the lipophilic character of this compound. |

| Chloroform | Chlorinated | > 20 | Similar to DCM, high solubility is anticipated. |

| Ethyl Acetate (EtOAc) | Ester | > 15 | Good solubility is expected, making it a useful solvent for reactions and chromatography. |

| Tetrahydrofuran (THF) | Ether | > 15 | The ether functionality and moderate polarity of THF should effectively solvate the molecule. |

| Acetonitrile (ACN) | Polar Aprotic | 5 - 15 | Moderate solubility is likely. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 20 | The highly polar and aprotic nature of DMF generally leads to excellent solubility for a wide range of organic compounds, including protected amino acids. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20 | Similar to DMF, DMSO is a powerful solvent capable of dissolving a wide array of solutes. |

| Methanol (MeOH) | Polar Protic | 2 - 10 | The presence of the hydroxyl group in this compound allows for hydrogen bonding with methanol, leading to moderate solubility. |

| Ethanol (EtOH) | Polar Protic | 1 - 5 | Solubility is expected to be lower than in methanol due to the increased hydrocarbon character of ethanol. |

| Isopropanol (IPA) | Polar Protic | < 1 | Limited solubility is anticipated due to the larger alkyl group of isopropanol. |

| Toluene | Aromatic | 1 - 5 | The aromatic ring of toluene can interact with the benzyl group of this compound, leading to some solubility. |

| Hexane | Non-polar | < 0.1 | Very low solubility is expected due to the highly non-polar nature of hexane and the presence of polar groups in this compound. |

| Water | Polar Protic | Sparingly Soluble | The large non-polar protecting groups significantly reduce its solubility in water. |

Experimental Protocol for Determining Solubility

To obtain precise solubility data for your specific application, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Caption: A step-by-step workflow for the gravimetric determination of solubility.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Magnetic stirrer and stir bars (or orbital shaker)

-

Temperature-controlled bath or incubator

-

Centrifuge and centrifuge tubes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

To a series of vials, add a precisely weighed amount of the selected organic solvent (e.g., 5.00 mL).

-

Add an excess amount of this compound to each vial. The solid should be present in excess to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled environment (e.g., 25 °C).

-

Stir the mixtures vigorously for a sufficient period to allow for equilibration (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials or filter the supernatant through a syringe filter compatible with the solvent.

-

-

Quantification:

-

Carefully transfer a precise volume of the clear, saturated solution (e.g., 2.00 mL) into a pre-weighed vial.

-

Record the exact volume transferred.

-

-

Solvent Evaporation:

-

Remove the solvent from the aliquot under reduced pressure using a rotary evaporator or by placing it in a vacuum oven at a temperature below the melting point of this compound.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Factors Influencing the Solubility of this compound

A nuanced understanding of the factors that influence solubility is critical for troubleshooting and optimizing experimental conditions.

-

Solvent Polarity: As a general principle, "like dissolves like." The non-polar Boc and benzyl groups favor solubility in non-polar to moderately polar solvents, while the polar serine backbone contributes to solubility in more polar environments.

-

Hydrogen Bonding: The free hydroxyl group of the serine residue can act as both a hydrogen bond donor and acceptor. This is a key factor for its solubility in protic solvents like methanol and ethanol. Solvents that can effectively participate in hydrogen bonding will better solvate the molecule.

-

Temperature: For most solid solutes, solubility increases with temperature. This can be leveraged to prepare supersaturated solutions for crystallization or to enhance reaction rates. However, the stability of this compound at elevated temperatures should be considered.

-

Purity of the Solute and Solvent: Impurities in either the this compound or the solvent can significantly affect the measured solubility. Water is a common impurity in organic solvents and can have a pronounced effect, particularly in non-polar solvents where the solubility of this compound is already limited.

Practical Implications and Applications

A thorough grasp of this compound's solubility is not merely an academic exercise; it has direct and significant implications for its practical application in research and development.

-

Reaction Homogeneity: Ensuring that this compound is fully dissolved in the reaction solvent is crucial for achieving complete and efficient reactions. Inhomogeneous reaction mixtures can lead to side reactions, incomplete conversions, and difficulties in purification.

-

Purification Strategies: The differential solubility of this compound in various solvents is the basis for its purification by crystallization or precipitation. By selecting a solvent in which the compound is highly soluble at an elevated temperature and poorly soluble at a lower temperature, efficient purification can be achieved. Similarly, knowledge of its solubility is essential for selecting appropriate solvent systems for chromatographic purification.

-

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the solubility of the protected amino acid in the coupling solvent (commonly DMF or NMP) is critical for efficient delivery to the resin-bound peptide chain. Poor solubility can lead to lower coupling efficiencies and the formation of deletion sequences.

Conclusion: A Foundation for Rational Design

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents, grounded in an understanding of its physicochemical properties and molecular structure. While a universally applicable quantitative solubility dataset remains elusive, the illustrative data and the robust experimental protocol presented herein equip researchers with the necessary tools to make informed decisions in their daily work. By moving beyond trial-and-error and embracing a more rational, principles-based approach to solvent selection, scientists can unlock the full potential of this versatile building block in the synthesis of novel peptides and therapeutics.

References

-

PubChem. Boc-Ser-OBzl. National Center for Biotechnology Information. [Link]

-

PubChem. Boc-D-serine benzyl ester. National Center for Biotechnology Information. [Link]

Sources

A-Z Guide to Boc-D-Ser-OBzl: Ensuring Stability from Bench to Clinic

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(tert-Butoxycarbonyl)-D-serine benzyl ester, commonly abbreviated as Boc-D-Ser-OBzl, is a pivotal chiral building block in modern peptide synthesis and pharmaceutical development. Its unique structure, featuring both a thermally labile Boc protecting group and a catalytically sensitive benzyl ester, demands a rigorous understanding of its stability profile to ensure the integrity of synthetic outcomes and the quality of active pharmaceutical ingredients (APIs). This in-depth guide provides a comprehensive analysis of the chemical stability, degradation pathways, optimal storage conditions, and analytical methodologies for this compound, grounded in established principles of organic chemistry and regulatory expectations for pharmaceutical raw materials.

Introduction: The Critical Role of this compound in Synthesis

This compound is a derivative of the non-proteinogenic D-serine amino acid, strategically modified with two key protecting groups: the N-terminal tert-butoxycarbonyl (Boc) group and the C-terminal benzyl (Bzl) ester. This configuration is essential for its primary application as a building block in Boc-based solid-phase peptide synthesis (SPPS).[1][2] The presence of the D-enantiomer is crucial for designing peptides with enhanced metabolic stability, modified receptor affinity, and unique conformational properties compared to their natural L-counterparts.[3]

The stability of this reagent is not a trivial concern; it is a cornerstone of process control and product quality. Degradation of this compound can introduce impurities that are difficult to remove, lower the yield of the target peptide, and compromise the final drug product's safety and efficacy.[4][5] Therefore, a proactive and scientifically-grounded approach to its storage and handling is a prerequisite for reproducible and successful drug development.

Chemical Profile and Intrinsic Stability

To understand the stability of this compound (M.W. 295.34 g/mol ), one must analyze the liabilities of its constituent protecting groups.[3][6]

-

The N-Boc Group: The tert-butoxycarbonyl group is notoriously sensitive to acid. This lability is the basis for its sequential removal during SPPS using reagents like trifluoroacetic acid (TFA). However, this also means it can be degraded by acidic impurities or protic solvents over time. It also exhibits thermal lability, though this is less of a concern under standard storage conditions.

-

The O-Benzyl (OBzl) Ester: The benzyl ester protects the carboxylic acid. It is generally stable to the acidic conditions used for Boc removal and mild bases.[7] Its primary route of cleavage is catalytic hydrogenolysis (e.g., H₂/Pd-C), a method frequently used for global deprotection at the final stage of a synthesis.[8][9] This group is less prone to simple hydrolysis than alkyl esters but can be cleaved under harsh acidic or basic conditions.

The molecule's overall stability is thus a balance between the acid-sensitivity of the Boc group and the hydrolytic/hydrogenolytic sensitivity of the benzyl ester.

Degradation Pathways and Influencing Factors

Several environmental factors can initiate the degradation of this compound. Understanding these pathways is key to designing effective storage protocols. The primary routes of degradation are hydrolysis and acidolysis.

-

Acid-Catalyzed Degradation: The most significant risk is cleavage of the Boc group, which can be initiated by trace acidic impurities or exposure to an acidic environment. This yields the free amine, D-Serine benzyl ester, which can participate in unwanted side reactions during peptide synthesis.

-

Base-Catalyzed Hydrolysis: Strong bases can saponify the benzyl ester, yielding Boc-D-Serine. While less common under typical storage, contamination with basic residues can pose a risk.

-

Moisture (Hydrolysis): Water is a key antagonist. It can facilitate the slow hydrolysis of both the Boc group (under acidic conditions) and the benzyl ester (under basic conditions), leading to a mixture of degradation products.

-

Temperature: While supplier data sheets often recommend refrigerated storage (0-8 °C), elevated temperatures can accelerate all degradation pathways.[3][10] The melting point is in the range of 66-70 °C, and storage well below this is critical to maintain its solid, stable form.[3]

-

Light: While not a primary degradation pathway for this specific molecule, it is general best practice in pharmaceutical development to protect all raw materials from intense light to prevent unforeseen photolytic reactions.[11]

Below is a diagram illustrating the main degradation vulnerabilities.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the chemical liabilities, a multi-faceted approach to storage is required to maximize the shelf-life and preserve the purity (typically ≥99% by HPLC) of this compound.[3] Stability testing is the cornerstone for defining these conditions.[4][5][12]

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale & Expert Insight |

| Temperature | 2–8 °C | This is the standard refrigerated condition cited by most suppliers.[3][10] It significantly slows the kinetics of potential hydrolytic and acid-catalyzed degradation pathways. Freezing is generally not necessary and may not offer significant benefits over refrigeration for the dry powder, but long-term storage at -20°C is a common practice for peptides and their derivatives.[11] |

| Atmosphere | Sealed under inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture. This is a critical self-validating step; if the material is properly sealed, moisture ingress is prevented, directly inhibiting the primary hydrolysis degradation pathway. |

| Moisture | Store in a desiccated environment | For containers that are opened and closed, storing them inside a larger secondary container with a desiccant (e.g., a desiccator cabinet) is a field-proven best practice. This minimizes moisture exposure during handling. |

| Light | Protect from light (Amber vials/containers) | While photolytic degradation is not the primary risk, it is a standard precaution for all high-purity pharmaceutical materials to prevent unforeseen reactions and comply with good laboratory/manufacturing practices (GLP/GMP).[11] |

| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and ingress of environmental factors. The container closure system is the first line of defense in maintaining stability.[4] |

Assessing Stability: A Practical Workflow

Verifying the stability and purity of this compound, especially for long-term storage or before use in a critical synthesis, is essential.[13] High-Performance Liquid Chromatography (HPLC) is the gold standard method for this purpose.

Workflow for a Confirmatory Stability Study

The following diagram outlines a typical workflow for conducting a stability assessment.

Sources

- 1. Boc- D -Ser(Bzl)-OH = 98.0 HPLC 47173-80-8 [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. japsonline.com [japsonline.com]

- 5. qbdgroup.com [qbdgroup.com]

- 6. This compound | 141527-78-8 [chemicalbook.com]

- 7. CAS 59524-02-6: Boc-Ser-OBzl | CymitQuimica [cymitquimica.com]

- 8. Benzyl Esters [organic-chemistry.org]

- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 12. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

- 13. biopharminternational.com [biopharminternational.com]

Introduction: Beyond Compliance, Towards a Culture of Safety

An In-Depth Technical Guide to the Material Safety Data Sheet for Boc-D-Ser-OBzl

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and pharmaceutical research, N-α-(tert-Butoxycarbonyl)-O-benzyl-D-serine (this compound) is a valuable D-amino acid derivative.[1] Its dual-protected structure, with a Boc group on the amine and a benzyl ester on the carboxylic acid, makes it a stable and versatile building block for creating complex peptides and novel therapeutics.[2][3] While this compound is a cornerstone in many synthetic workflows, a comprehensive understanding of its safety profile is paramount.

This guide moves beyond a simple recitation of Material Safety Data Sheet (MSDS) sections. It is designed to provide senior researchers and drug development professionals with a nuanced understanding of the "why" behind the safety protocols. We will dissect the available data, contextualize the information within a modern laboratory setting, and provide actionable, field-proven insights to ensure both personal safety and experimental integrity.

Chemical Identification and Core Properties

A precise understanding of a compound's identity is the foundation of safety. Misidentification can lead to the misapplication of safety protocols.

Synonyms: Boc-D-serine benzyl ester, N-tert-Butoxycarbonyl-D-serine benzyl ester, (R)-benzyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate.[1][4] CAS Number: 141527-78-8.[1][5] Molecular Formula: C₁₅H₂₁NO₅.[1][6] Molecular Weight: 295.33 g/mol .[6][7]

This compound is typically supplied as a white to off-white crystalline powder or solid.[1][2] Its structure facilitates its use in synthetic chemistry, but also dictates its physical properties and reactivity, which are central to its safe handling.

Hazard Identification: A Case of "Non-Hazardous" Classification

Several authoritative suppliers classify this compound as not hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and Regulation (EC) No. 1272/2008.[5][8] This classification is a critical piece of data, but it requires expert interpretation.

Why "Non-Hazardous"? This classification is based on available data, which suggests the substance does not meet the specific criteria for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, specific target organ toxicity, or aspiration hazard at the concentrations tested.[8]

An Experienced Perspective: The "non-hazardous" label should not be misconstrued as "zero risk." For researchers, the primary concerns are:

-

Mechanical Irritation: Like any fine powder, it can cause transient irritation to the eyes and respiratory tract upon inhalation of dust.

-

Cross-Contamination: Uncontrolled handling can introduce the material into other experiments or the wider lab environment.

-

Long-Term Exposure: The absence of long-term toxicological data necessitates a cautious approach. For novel or specialized amino acid derivatives, comprehensive toxicological profiles are often not available.

Therefore, the principle of ALARA (As Low As Reasonably Achievable) exposure should always be applied. Standard laboratory hygiene and personal protective equipment are non-negotiable.

Physicochemical Data and Storage Protocols

The physical properties of this compound dictate its appropriate handling and storage. This data is crucial for designing experiments and maintaining the compound's stability and purity.

| Property | Value | Source(s) |

| Appearance | White to off-white powder/solid | [1][2][4] |

| Melting Point | 66 - 70 °C | [1][4][5] |

| Solubility | Soluble in organic solvents like dichloromethane and DMF; less soluble in water. | [2] |

| Storage Temperature | 0 - 8 °C, under inert gas (nitrogen or argon). | [1][4] |

| Stability | Stable under recommended storage conditions. Protect from moisture. | [5] |

Causality in Storage Choice: The recommended storage at 0-8°C in a dry, inert atmosphere is not arbitrary. It is a preventative measure against potential degradation pathways. Amino acid derivatives can be susceptible to hydrolysis (from moisture) and slow oxidation over time, especially at ambient temperatures. Storing it cold and dry preserves its purity (often ≥99% by HPLC), which is critical for reproducible results in sensitive applications like peptide synthesis.[1]

Exposure Controls and Personal Protection: A Self-Validating System

A robust safety protocol is a self-validating system where engineering controls and personal protective equipment (PPE) work in concert to minimize exposure. While the substance is not classified as hazardous, these measures are mandated by Good Laboratory Practice (GLP).

Engineering Controls

-

Ventilation: Always handle the solid powder in a well-ventilated area. For weighing or operations that may generate dust, a chemical fume hood or an enclosure with appropriate exhaust ventilation is recommended to prevent inhalation.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or glasses that conform to NIOSH (US) or EN 166 (EU) standards.[5] This protects against accidental splashes or aerosolized powder.

-

Skin Protection:

-

Gloves: Handle with nitrile or latex gloves. Always inspect gloves before use and use a proper removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use.

-

Lab Coat: A standard lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron may be considered.

-

-

Respiratory Protection: Under normal conditions of use where dust is not generated, respiratory protection is not required.[5] If dust is generated, a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask should be used.[9]

The following diagram illustrates the hierarchy of controls, a fundamental concept in occupational safety.

Caption: Hierarchy of safety controls for handling this compound.

First-Aid and Emergency Response Protocols

In the event of an exposure, a clear, pre-defined response plan is critical. The following protocols are based on standard chemical first-aid procedures.[10][11]

Step-by-Step First-Aid Measures

-

Inhalation: If dust is inhaled, move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]

-

Skin Contact: Remove any contaminated clothing. Immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[5] If irritation occurs, seek medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and drink plenty of water.[5] Seek medical attention if symptoms occur.

The workflow below outlines the immediate response to a skin or eye exposure event in the laboratory.

Caption: Emergency response workflow for skin or eye exposure.

Fire-Fighting and Accidental Release

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Firefighter Protection: For significant fires, wear a self-contained breathing apparatus (SCBA).

-

Accidental Release: Avoid dust formation. Sweep up the spilled solid material and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Stability and Reactivity Profile

Understanding a compound's reactivity is key to preventing hazardous situations and ensuring the material's integrity.

-

Reactivity: No specific reactivity hazards have been identified.

-

Chemical Stability: The compound is stable under the recommended storage conditions (cool, dry, inert atmosphere).

-

Hazardous Reactions: No hazardous reactions have been reported under normal conditions of use.

-

Conditions to Avoid: Avoid dust formation, excess heat, and exposure to moisture.[5]

-

Incompatible Materials: No specific incompatible materials are listed in most safety data sheets, but as a general precaution, avoid strong oxidizing agents.

Toxicological and Ecological Information: Addressing Data Gaps

For many specialized research chemicals, comprehensive toxicological and ecological data is not available. The MSDS for this compound reflects this reality, with many sections listed as "No data available".[5]

-

Toxicological Information: No acute toxicity data (LD50/LC50), carcinogenicity, or mutagenicity data is available. This lack of data reinforces the need to handle the compound with care and prevent exposure, as the full toxicological profile is unknown.

-

Ecological Information: The compound is not expected to be hazardous to the environment.[8] One source indicates that it contains no components considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. However, as a standard practice, chemical waste should not be released into the environment.

Disposal Considerations

All chemical waste must be handled in accordance with local, state, and federal regulations.

-

Product Disposal: Dispose of unused product by offering it to a licensed disposal company. Do not dispose of it with regular laboratory trash.

-

Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

Conclusion

The safe handling of this compound is not defined by an extensive list of hazards, but rather by a commitment to rigorous laboratory practice. Its classification as "non-hazardous" is a reflection of available data, not an invitation to relax safety standards. For the research scientist and drug development professional, safety is an integral component of experimental design. By understanding the physicochemical properties of this compound and adhering to the principles of exposure control outlined in this guide, researchers can confidently and safely utilize this compound to advance their scientific objectives.

References

-

Boc-D-serine benzyl ester - Chem-Impex. Chem-Impex.

-

Boc-Ser(Bzl)-OH = 99.0 T 23680-31-1 - Sigma-Aldrich. Sigma-Aldrich.

-

Boc-D-Ser(Bzl)-OH | 47173-80-8 - ChemicalBook. ChemicalBook.

-

CAS 59524-02-6: Boc-Ser-OBzl | CymitQuimica. CymitQuimica.

-

N-BOC-O-Benzyl-L- Serine CAS No 23680-31-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical.

-

Thermo Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET. Thermo Fisher Scientific.

-

This compound | 141527-78-8 - ChemicalBook. ChemicalBook.

-

Boc-Ser-OBzl | C15H21NO5 | CID 7018792 - PubChem - NIH. PubChem.

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

-

Boc-D-Ser(Bzl)-OH ≥98.0% (HPLC) 47173-80-8 - Sigma-Aldrich. Sigma-Aldrich.

-

Buy Boc-O-benzyl-L-serine, 98%+ - 23680-31-1 – N-(tert-Butoxycarbonyl) - Ottokemi. Ottokemi.

-

Boc-D-Ser-O-Bzl | CAS 141527-78-8 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

-

This compound Seven Chongqing Chemdad Co., Ltd. Chemdad.

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC. Centers for Disease Control and Prevention.

-

First aid basics and DRSABCD | Better Health Channel. Better Health Channel.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 59524-02-6: Boc-Ser-OBzl | CymitQuimica [cymitquimica.com]

- 3. This compound | 141527-78-8 [chemicalbook.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. fishersci.com [fishersci.com]

- 6. Boc-Ser-OBzl | C15H21NO5 | CID 7018792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boc-Ser(Bzl)-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Buy Boc-O-benzyl-L-serine, 98%+ - 23680-31-1 – N-(tert-Butoxycarbonyl)-O-benzyl-L-serine, Boc-Ser(Bzl)-OH in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. First aid basics and DRSABCD | Better Health Channel [betterhealth.vic.gov.au]

Part 1: The Strategic Sourcing of Boc-D-Ser(Bzl)-OH

An In-Depth Technical Guide to the Commercial Sourcing and Application of Boc-D-Ser(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

The success of any peptide synthesis campaign begins with the quality of its fundamental components. Boc-D-Ser(Bzl)-OH (CAS No. 47173-80-8) is a serine derivative where the α-amino group is protected by an acid-labile tert-butoxycarbonyl (Boc) group, and the side-chain hydroxyl is protected by a benzyl (Bzl) ether. This protection scheme is central to the classic Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).

The commercial market for this reagent is robust, with numerous suppliers offering various grades and quantities. A discerning researcher must look beyond price to evaluate suppliers based on a matrix of quality, consistency, and documentation.

Table 1: Comparative Analysis of Commercial Suppliers for Boc-D-Ser(Bzl)-OH

| Supplier Category | Typical Purity Specification | Common Analytical Data Provided | Key Strengths | Considerations for Researchers |

| Major Chemical & Life Science Distributors (e.g., Thermo Scientific, Sigma-Aldrich) | ≥98.0% to ≥99.0% (HPLC/T)[1] | Certificate of Analysis (CoA) with HPLC, NMR, Optical Rotation, Melting Point. | Broad availability, extensive documentation, established quality systems. | May have higher costs; lead times can vary. |

| Specialized Peptide Reagent Companies (e.g., Aapptec, P3 BioSystems) | ≥98% | Lot-specific CoA, often with detailed analytical data upon request.[2][3] | High-purity reagents tailored for peptide synthesis, expert technical support. | May have a more focused product portfolio. |

| Chemical Manufacturers & Custom Synthesis Labs (e.g., Ruifu Chemical, BLD Pharm) | ≥98.0%[4] | Basic specifications online, with detailed CoA available.[4][5] | Competitive pricing, potential for bulk/custom orders.[6] | Documentation and batch-to-batch consistency should be carefully verified. |

Expert Insight: When selecting a supplier, prioritize those who provide a comprehensive, lot-specific Certificate of Analysis. This document is your first line of defense against impurities that can terminate a lengthy synthesis. For GMP or late-stage development projects, a supplier's ability to provide detailed impurity profiles and demonstrate robust batch-to-batch consistency is non-negotiable.

Part 2: In-House Qualification and Scientific Integrity

While a supplier's CoA provides essential data, independent verification is a cornerstone of good laboratory practice. Establishing a self-validating system for incoming raw materials is crucial for troubleshooting and ensuring the reproducibility of your results.

In-House Quality Control Workflow

Caption: A robust workflow for the in-house quality control of Boc-D-Ser(Bzl)-OH.

Detailed Experimental Protocols

1. Identity and Structural Integrity: ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure and identify any significant organic impurities.

-

Methodology:

-

Prepare a sample by dissolving ~5-10 mg of Boc-D-Ser(Bzl)-OH in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher instrument.

-

Key Spectral Features to Verify [7]:

-

~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

~5.4 ppm (doublet, 1H): NH proton of the Boc carbamate.

-

~4.6 ppm (singlet, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

~4.4 ppm (multiplet, 1H): α-proton of the serine backbone.

-

~3.9 ppm (multiplet, 2H): β-protons of the serine backbone.

-

~1.4 ppm (singlet, 9H): Protons of the tert-butyl group (Boc).

-

-

2. Purity Determination: Reverse-Phase HPLC

-

Objective: To quantify the purity of the material and detect any related substances.

-

Methodology:

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-